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Introduction
Felodipine is a dihydropyridine calcium channel blocker widely used in the management of

hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in

vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Felodipine

is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer

being the more pharmacologically active form. Therapeutic Drug Monitoring (TDM) of felodipine

is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects,

particularly in specific patient populations or when drug interactions are a concern. The use of a

stable isotope-labeled internal standard, such as (S)-(-)-Felodipine-d5, is the gold standard for

quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample

preparation and instrument response. This document provides a detailed protocol for the

determination of (S)-(-)-felodipine in human plasma using (S)-(-)-Felodipine-d5 as an internal

standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle
This method involves the extraction of felodipine and its deuterated internal standard, (S)-(-)-
Felodipine-d5, from human plasma via liquid-liquid extraction (LLE). The extracted analytes

are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC)

and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring

(MRM) mode. The quantification of (S)-(-)-felodipine is based on the ratio of its peak area to
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that of the internal standard. For stereoselective analysis, a chiral stationary phase can be

employed.

Materials and Reagents
Analytes: (S)-(-)-Felodipine, (R)-(+)-Felodipine

Internal Standard: (S)-(-)-Felodipine-d5

Solvents: HPLC grade methanol, acetonitrile, isopropanol, hexane, diethyl ether, and water.

Reagents: Formic acid, ammonium acetate, and human plasma (drug-free).

Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, HPLC system coupled

with a tandem mass spectrometer, and appropriate analytical columns (C18 and chiral).

Experimental Protocols
Standard Solution Preparation

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Felodipine and (S)-
(-)-Felodipine-d5 in methanol to prepare individual primary stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Felodipine primary stock

solution with methanol:water (1:1, v/v) to create working standard solutions for calibration

curve and quality control samples.

Internal Standard Working Solution (100 ng/mL): Dilute the (S)-(-)-Felodipine-d5 primary

stock solution with methanol:water (1:1, v/v) to obtain a working solution of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean

microcentrifuge tube.

Add 20 µL of the 100 ng/mL (S)-(-)-Felodipine-d5 internal standard working solution to each

tube (except for blank samples) and vortex for 10 seconds.

Add 1 mL of extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v) to each tube.[3]
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Vortex vigorously for 2 minutes.

Centrifuge at 10,000 x g for 10 minutes.

Carefully transfer the upper organic layer to a new clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.

Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for specific

instrumentation.

Table 1: Chromatographic Conditions

Parameter Condition

HPLC System Agilent 1200 series or equivalent

Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)

Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Acetonitrile

Gradient

0-0.5 min: 30% B0.5-2.5 min: 30-90% B2.5-3.5

min: 90% B3.5-3.6 min: 90-30% B3.6-5.0 min:

30% B

Flow Rate 0.5 mL/min

Injection Volume 10 µL

Column Temperature 40°C

For enantioselective analysis, a chiral stationary phase column such as Chiralcel OJ is

recommended, with a mobile phase consisting of a mixture of hexane and isopropanol.
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Table 2: Mass Spectrometric Conditions

Parameter Condition

Mass Spectrometer API 4000 or equivalent

Ionization Mode Electrospray Ionization (ESI), Positive

Ion Spray Voltage 5500 V

Temperature 500°C

Curtain Gas 20 psi

Collision Gas 6 psi

GS1 / GS2 50 / 50 psi

MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

Analyte
Precurs
or Ion
(m/z)

Product
Ion
(m/z)

Dwell
Time
(ms)

DP (V) EP (V) CEP (V) CXP (V)

(S)-(-)-

Felodipin

e

384.1 338.2 150 60 10 30 15

(S)-(-)-

Felodipin

e-d5

389.1 343.2 150 60 10 30 15

(DP: Declustering Potential, EP: Entrance Potential, CEP: Collision Cell Entrance Potential,

CXP: Collision Cell Exit Potential. These values are instrument-dependent and require

optimization.)

Method Validation
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The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA)

for the following parameters:

Table 4: Method Validation Parameters

Parameter Description Acceptance Criteria

Linearity

A calibration curve should be

constructed by plotting the

peak area ratio of the analyte

to the internal standard against

the nominal concentration.

Correlation coefficient (r²) ≥

0.99

Accuracy & Precision

Determined by analyzing

quality control (QC) samples at

low, medium, and high

concentrations on three

different days.

Accuracy: within ±15% of the

nominal value.Precision

(RSD): ≤ 15%

Recovery

The efficiency of the extraction

procedure is determined by

comparing the analyte

response from extracted

samples to that of unextracted

standards.

Consistent, precise, and

reproducible.

Matrix Effect

Assesses the ion suppression

or enhancement caused by the

plasma matrix.

The coefficient of variation of

the response ratios should be

≤ 15%.

Stability

Analyte stability in plasma

under various conditions

(freeze-thaw, short-term

benchtop, long-term storage).

Analyte concentration should

be within ±15% of the initial

concentration.
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Plasma Sample (200 µL)

Add Internal Standard
((S)-(-)-Felodipine-d5, 20 µL)

Liquid-Liquid Extraction
(diethyl ether/hexane)

Vortex (2 min)

Centrifuge (10,000 x g, 10 min)

Transfer Organic Layer

Evaporate to Dryness
(Nitrogen, 40°C)

Reconstitute in Mobile Phase (100 µL)

LC-MS/MS Analysis

Data Analysis &
Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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